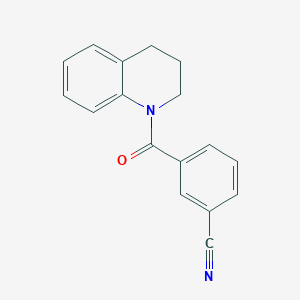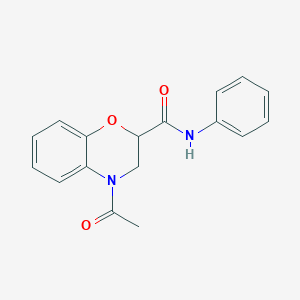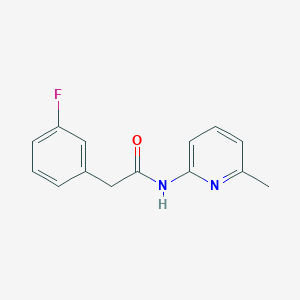
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline
概要
説明
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CTQ and has been synthesized using different methods.
科学的研究の応用
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has also been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anticancer activity. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline. One of the major directions is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, the study of the mechanism of action of this compound can lead to the development of new therapeutic targets. Furthermore, the study of the structure-activity relationship of this compound can lead to the development of more potent analogs with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved using different methods, and it exhibits potent anticancer activity, anti-inflammatory, and antioxidant properties. There are several future directions for the research on this compound, including the development of new drugs and the study of its mechanism of action and structure-activity relationship.
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-13-5-3-7-15(11-13)17(20)19-10-4-8-14-6-1-2-9-16(14)19/h1-3,5-7,9,11H,4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMXWSFUJWDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)


![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)
![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

